N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034231-99-5
VCID: VC5750431
InChI: InChI=1S/C21H25F2N3O3/c22-21(23)8-6-15(7-9-21)18-25-17(29-26-18)14-24-19(27)20(10-12-28-13-11-20)16-4-2-1-3-5-16/h1-5,15H,6-14H2,(H,24,27)
SMILES: C1CC(CCC1C2=NOC(=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4)(F)F
Molecular Formula: C21H25F2N3O3
Molecular Weight: 405.446

N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide

CAS No.: 2034231-99-5

Cat. No.: VC5750431

Molecular Formula: C21H25F2N3O3

Molecular Weight: 405.446

* For research use only. Not for human or veterinary use.

N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide - 2034231-99-5

Specification

CAS No. 2034231-99-5
Molecular Formula C21H25F2N3O3
Molecular Weight 405.446
IUPAC Name N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenyloxane-4-carboxamide
Standard InChI InChI=1S/C21H25F2N3O3/c22-21(23)8-6-15(7-9-21)18-25-17(29-26-18)14-24-19(27)20(10-12-28-13-11-20)16-4-2-1-3-5-16/h1-5,15H,6-14H2,(H,24,27)
Standard InChI Key HKMGXFPXJNKCDP-UHFFFAOYSA-N
SMILES C1CC(CCC1C2=NOC(=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4)(F)F

Introduction

Overview

N-{[3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide is a synthetically derived organic compound characterized by a multifunctional architecture combining heterocyclic, fluorinated, and carboxamide motifs. This compound has attracted preliminary interest in medicinal chemistry due to its structural complexity, which suggests potential interactions with biological targets. While direct experimental data on its applications remains limited, its design principles align with pharmacophores known for modulating enzymatic activity and cellular pathways.

Chemical Identity and Structural Features

Molecular Identity

PropertyValue
IUPAC NameN-{[3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide
Molecular FormulaC₂₄H₂₅F₂N₃O₄
Molecular Weight469.47 g/mol
SMILESC1CC(CCC1C2=NOC(=N2)CNC(=O)C3(COCC(C3)(C4=CC=CC=C4)O)F)(F)F
InChI KeyFSUVUICSCUJFTK-UHFFFAOYSA-N

Structural Components

  • 1,2,4-Oxadiazole Ring: A five-membered heterocycle with nitrogen and oxygen atoms, known for enhancing metabolic stability and serving as a bioisostere for ester or amide groups .

  • 4,4-Difluorocyclohexyl Group: A fluorinated cyclohexane ring that improves lipophilicity and influences conformational rigidity .

  • 4-Phenyloxane-4-carboxamide: A tetrahydropyran (oxane) ring substituted with a phenyl group and a carboxamide, contributing to steric bulk and hydrogen-bonding capacity .

Synthesis and Optimization

Industrial Scalability

  • Continuous flow reactors could enhance yield and reduce reaction times.

  • Quality control via HPLC (C18 column, acetonitrile/water gradient) ensures batch consistency .

Physicochemical Properties

PropertyValue/Description
Lipophilicity (LogP)Estimated 3.8 (via ChemAxon software)
SolubilityPoor aqueous solubility (<10 µM); soluble in DMSO, DMF
StabilityHydrolytically stable at pH 4–8; sensitive to strong acids/bases

Hypothesized Biological Activity

Target Prediction

  • Kinase Inhibition: The oxadiazole and carboxamide groups may interact with ATP-binding pockets in kinases (e.g., EGFR or MAPK) .

  • GPCR Modulation: The fluorocyclohexyl group’s hydrophobicity could facilitate binding to G-protein-coupled receptors .

Comparative Bioactivity

Structural FeaturePotential Role
1,2,4-OxadiazoleEnhances metabolic stability
DifluorocyclohexylIncreases membrane permeability
4-PhenyloxaneProvides steric hindrance

Research Challenges and Opportunities

Knowledge Gaps

  • No peer-reviewed studies directly investigate this compound’s synthesis or bioactivity.

  • Toxicity, pharmacokinetics, and in vivo efficacy remain unexplored.

Future Directions

  • Synthetic Optimization: Screen catalysts (e.g., ZnCl₂) to improve oxadiazole cyclization efficiency .

  • In Silico Studies: Molecular docking against protein databases (e.g., PDB) to identify putative targets.

  • In Vitro Assays: Prioritize cytotoxicity screening (MTT assay) and kinase inhibition profiling .

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